molecular formula C15H20N2O3S B13941099 Formamide, N-2-azabicyclo(2.2.2)oct-2-YL-N-((4-methylphenyl)sulfonyl)- CAS No. 63980-08-5

Formamide, N-2-azabicyclo(2.2.2)oct-2-YL-N-((4-methylphenyl)sulfonyl)-

Cat. No.: B13941099
CAS No.: 63980-08-5
M. Wt: 308.4 g/mol
InChI Key: QEOXXJRDQNGQLQ-UHFFFAOYSA-N
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Description

Formamide, N-2-azabicyclo(2.2.2)oct-2-YL-N-((4-methylphenyl)sulfonyl)- is a complex organic compound with the molecular formula C15H20N2O3S. It is characterized by the presence of a 2-azabicyclo(2.2.2)octane ring system, which is a nitrogen-containing heterocycle, and a 4-methylphenylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Formamide, N-2-azabicyclo(2.2.2)oct-2-YL-N-((4-methylphenyl)sulfonyl)- typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

Formamide, N-2-azabicyclo(2.2.2)oct-2-YL-N-((4-methylphenyl)sulfonyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the formamide and sulfonyl groups.

    Reduction: Reduced derivatives, potentially leading to the formation of amines.

    Substitution: Substituted products where the sulfonyl group is replaced by the nucleophile.

Scientific Research Applications

Formamide, N-2-azabicyclo(2.2.2)oct-2-YL-N-((4-methylphenyl)sulfonyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Formamide, N-2-azabicyclo(2.2.2)oct-2-YL-N-((4-methylphenyl)sulfonyl)- involves its interaction with molecular targets such as enzymes and receptors. The 2-azabicyclo(2.2.2)octane ring system can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity . The sulfonyl group can enhance the compound’s binding affinity and specificity through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Formamide, N-2-azabicyclo(2.2.2)oct-2-YL-N-((4-methylphenyl)sulfonyl)- is unique due to the combination of the 2-azabicyclo(2.2.2)octane ring and the 4-methylphenylsulfonyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

CAS No.

63980-08-5

Molecular Formula

C15H20N2O3S

Molecular Weight

308.4 g/mol

IUPAC Name

N-(2-azabicyclo[2.2.2]octan-2-yl)-N-(4-methylphenyl)sulfonylformamide

InChI

InChI=1S/C15H20N2O3S/c1-12-2-8-15(9-3-12)21(19,20)17(11-18)16-10-13-4-6-14(16)7-5-13/h2-3,8-9,11,13-14H,4-7,10H2,1H3

InChI Key

QEOXXJRDQNGQLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C=O)N2CC3CCC2CC3

Origin of Product

United States

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